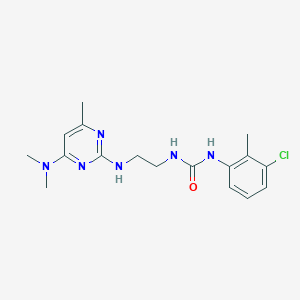
4-Ethyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Ethyl-1H-pyrrole-2-carboxylic acid” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The molecular formula of this compound is C9H13NO2 .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines . For instance, a method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “4-Ethyl-1H-pyrrole-2-carboxylic acid” can be represented by the formula C9H13NO2 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . Dehydration of the dihydropyrrole produces a Py-2-C as the final product .Scientific Research Applications
- Atorvastatin Precursor : PCA serves as a precursor in the synthesis of atorvastatin, a widely used cholesterol-lowering medication .
Material Science Applications
The material science field also benefits from PCA. Here’s how:
- Building Blocks : PCA can be utilized as a building block for the synthesis of various high-value products, including amino acids like proline and bioactive marine natural products .
Other Potential Applications
While research on PCA is ongoing, it’s worth noting that this compound may find applications in other areas as well. For instance:
- Cholecystokinin Antagonists : PCA has been employed in the synthesis of cholecystokinin antagonists .
- Antihypertensives and Azepinediones : It may play a role in the synthesis of benzopyran antihypertensives and azepinediones .
- Indole Derivatives : Although not directly related to PCA, indole derivatives (which share structural similarities) have shown promise as biologically active compounds for cancer treatment, antimicrobial agents, and other therapeutic purposes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-6(7(9)10)8-4-5/h3-4,8H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYGJTNQRMZPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)
![Ethyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)


![4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine](/img/structure/B2562590.png)
![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)
![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)


![3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone](/img/structure/B2562602.png)

![Benzo[d][1,3]dioxol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2562606.png)